Authored by: Dr. Evelyn Reed, Senior Application Scientist
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-depth Technical Guide to Fmoc-(Pro)₄-OH: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
Proline-rich sequences are fundamental structural motifs in a vast array of biologically active proteins, mediating critical protein-protein interactions. The synthetic tetrapeptide, Fmoc-Pro-Pro-Pro-Pro-OH (Fmoc-(Pro)₄-OH), represents a key building block for the construction of complex peptide architectures and the development of novel therapeutics. This technical guide provides a comprehensive overview of Fmoc-(Pro)₄-OH, detailing its physicochemical properties, a robust protocol for its synthesis and purification via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its applications in contemporary drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in peptide science.
Introduction: The Significance of Polyproline Scaffolds
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on the peptide backbone. Sequences of multiple proline residues, known as polyproline helices, adopt well-defined secondary structures, primarily the right-handed polyproline I (PPI) and the left-handed polyproline II (PPII) helices.[1][2] The PPII helix, in particular, is a prevalent conformation in biological systems, crucial for mediating protein-protein interactions, including those involving SH3 domains, and plays a role in cellular signaling pathways.[3][4] The ability to synthesize well-defined polyproline oligomers is therefore of paramount importance for dissecting these biological processes and for designing peptidomimetics with therapeutic potential.[5]
The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal solid-phase peptide synthesis, prized for its base-lability which allows for mild deprotection conditions, preserving the integrity of acid-labile side-chain protecting groups.[6][7] Fmoc-(Pro)₄-OH, as a functionalized tetraproline building block, is thus an invaluable reagent for the synthesis of proline-rich peptides and peptide dendrimers.[1]
Physicochemical Properties and Identification
While a specific CAS number for Fmoc-Pro-Pro-Pro-Pro-OH is not readily found in major chemical databases, its properties can be extrapolated from closely related proline oligomers. For reference, the properties of the well-characterized dipeptide analogue, Fmoc-Pro-Pro-OH, are presented below. It is anticipated that Fmoc-(Pro)₄-OH will present as a white to off-white solid with solubility in polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Table 1: Physicochemical Properties of Fmoc-Pro-Pro-OH (CAS: 129223-22-9)
| Property | Value | Source(s) |
| CAS Number | 129223-22-9 | [8][9][10] |
| Molecular Formula | C₂₅H₂₆N₂O₅ | [8][9] |
| Molecular Weight | 434.49 g/mol | [8][9][11] |
| Appearance | White to off-white solid/powder | [8][9] |
| Purity (by HPLC) | ≥98% | [8] |
| Melting Point | 188 - 190 °C | [8] |
| Optical Rotation | [α]²⁰/D = -62 ± 2° (c=1 in DMF) | [8] |
| Solubility | Soluble in DMSO, DMF | [9][12] |
| Storage Conditions | 0 - 8 °C, desiccated | [8] |
Note: These properties are for the di-proline analogue and should be considered as a reference for the tetra-proline compound.
Synthesis and Purification of Fmoc-(Pro)₄-OH
The synthesis of Fmoc-(Pro)₄-OH is most efficiently achieved through a stepwise solid-phase peptide synthesis (SPPS) approach utilizing Fmoc chemistry. The following protocol outlines a standard procedure for the manual synthesis on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide with a free C-terminal carboxylic acid under mild acidic conditions.
Materials and Reagents
-
2-Chlorotrityl chloride resin
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in DMF
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroethanol (TFE)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether, cold
-
Methanol (MeOH)
Step-by-Step Synthesis Protocol
Step 1: Resin Swelling and First Amino Acid Loading
-
Swell 1 g of 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-Pro-OH and 4 equivalents of DIPEA in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
To cap any remaining reactive sites, add MeOH (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
Step 2: Iterative Peptide Elongation (3 cycles)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and the fluorenylmethyl-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of Fmoc-Pro-OH with 3 equivalents of DIC and 3 equivalents of OxymaPure in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x).
-
Monitoring: Perform a Kaiser test or Isatin test to confirm the completion of the coupling reaction. Proline residues will not yield the characteristic blue color with ninhydrin; therefore, an Isatin test is recommended for a positive colorimetric indication.[12][13]
-
Repeat steps 1-5 for the subsequent proline residues.
Cleavage from the Resin
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFE/DCM (1:4 v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 1 hour.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Rinse the resin with additional cleavage cocktail and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
Purification and Characterization
-
Precipitation and Washing: Triturate the crude peptide residue with cold diethyl ether to precipitate the product. Centrifuge and decant the ether. Repeat this washing step three times to remove scavengers and residual cleavage cocktail components.
-
Drying: Dry the precipitated peptide under high vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical RP-HPLC.
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-(Pro)₄-OH.
Applications in Drug Development and Research
Fmoc-(Pro)₄-OH and the resulting polyproline peptides are instrumental in various areas of biomedical research and drug development.
-
Probing Protein-Protein Interactions: Synthetic proline-rich peptides are widely used to study the binding specificities of SH3 and other proline-rich domain-binding proteins, which are often implicated in disease pathways.[3][4]
-
Development of Peptide-Based Therapeutics: The defined and rigid conformation of polyproline helices makes them attractive scaffolds for the design of peptidomimetics. These can be developed as inhibitors of specific protein-protein interactions or as antimicrobial agents.[5] Proline-rich peptides have shown potential as multifunctional bioactive molecules with antimicrobial, immunomodulatory, and antioxidant properties.[3][4]
-
Drug Delivery Systems: The unique structural properties of polyproline peptides are being explored for their potential in creating novel drug delivery vehicles and for cell-penetrating applications.[1][2]
-
Biomaterial Science: Polyproline sequences are of interest in the formulation of hydrogels and other biomaterials due to their conformational properties and biocompatibility.[2]
Conclusion
Fmoc-Pro-Pro-Pro-Pro-OH is a specialized yet fundamental building block for the synthesis of proline-rich peptides. While detailed physicochemical data for this specific tetrapeptide may not be as readily available as for shorter analogues, its synthesis is straightforward using established Fmoc-SPPS protocols. The resulting polyproline structures offer a conformationally defined scaffold that is of immense value to researchers and drug developers aiming to modulate protein-protein interactions and create novel peptide-based therapeutics. The methodologies and insights presented in this guide are intended to empower scientists to effectively synthesize and utilize this important class of molecules in their research endeavors.
References
-
Rasi, A., et al. (2018). Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. ResearchGate. [Link]
-
Bentham Science Publishers. (2018). Proline-Rich Peptides: Multifunctional Bioactive Molecules as New Potential Therapeutic Drugs. [Link]
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BioCrick. Fmoc-Pro-OH. [Link]
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Aapptec Peptides. Fmoc-Pro-OH; CAS 71989-31-6. [Link]
-
Biondi, B., et al. (2002). Peptide Dendrimers Based on Polyproline Helices. Journal of the American Chemical Society. [Link]
-
Aapptec Peptides. Fmoc-L-Pro-OH. [Link]
-
Schilling, K. M., et al. (2017). Clickable Polyprolines from Azido-proline N-Carboxyanhydride. Biomacromolecules. [Link]
-
D'Errico, G., et al. (2016). Self-assembly of PEGylated tetra-phenylalanine derivatives: structural insights from solution and solid state studies. Scientific Reports. [Link]
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IntechOpen. (2012). Protein-Peptide Interactions Revolutionize Drug Development. [Link]
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Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Royal Society of Chemistry. (2018). Green Chemistry - In situ Fmoc removal. [Link]
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